molecular formula C19H31N3O2 B2554786 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine CAS No. 2034243-60-0

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B2554786
CAS No.: 2034243-60-0
M. Wt: 333.476
InChI Key: DXMILVCTGFYJLZ-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives in a single step .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts such as Yb(OTf)3 (Ytterbium(III) triflate) in acetonitrile has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors. The binding of the compound to these receptors can modulate various signaling pathways, leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine is unique due to its specific structural features, such as the presence of both methoxyethyl and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-23-15-14-20-8-6-17(7-9-20)21-10-12-22(13-11-21)18-4-3-5-19(16-18)24-2/h3-5,16-17H,6-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMILVCTGFYJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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